5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one
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Overview
Description
5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrimidine family. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the pyrimidine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 5-bromo-6-chloro-3-methyluracil with a suitable reagent to form the desired pyrimidinone structure.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves careful control of reaction parameters such as temperature, pressure, and the use of catalysts to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The reactions yield various products depending on the conditions and reagents used. For example, oxidation can produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In organic chemistry, 5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one serves as a building block for the synthesis of more complex molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. It can be used to investigate the biological activity of various compounds.
Medicine: In medicinal chemistry, this compound is utilized in the development of new drugs. Its structural features make it a valuable intermediate in the synthesis of therapeutic agents.
Industry: The compound finds use in the chemical industry for the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.
Comparison with Similar Compounds
5-Bromo-6-chloropyrimidin-4(3H)-one
5-Bromo-3-methylpyrimidin-4(3H)-one
6-Chloro-3-methylpyrimidin-4(3H)-one
Uniqueness: 5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique chemical properties make it an important compound in the field of chemistry and beyond.
Properties
IUPAC Name |
5-bromo-6-chloro-3-methylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-9-2-8-4(7)3(6)5(9)10/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHSPMGZLBXATO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C(C1=O)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117113-95-8 |
Source
|
Record name | 5-bromo-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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